molecular formula C20H19ClN2O2 B2663469 2-(3-acetyl-1H-indol-1-yl)-N-(4-chlorophenethyl)acetamide CAS No. 1421499-86-6

2-(3-acetyl-1H-indol-1-yl)-N-(4-chlorophenethyl)acetamide

Cat. No.: B2663469
CAS No.: 1421499-86-6
M. Wt: 354.83
InChI Key: SAALPNSCVFGDQV-UHFFFAOYSA-N
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Description

2-(3-acetyl-1H-indol-1-yl)-N-(4-chlorophenethyl)acetamide is a useful research compound. Its molecular formula is C20H19ClN2O2 and its molecular weight is 354.83. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory and Anti-cancer Applications

A novel indole acetamide derivative has been synthesized and its anti-inflammatory activity confirmed through in silico modeling studies targeting the cyclooxygenase COX-1 and 2 domains. Additionally, geometry optimization and energy frameworks were constructed to investigate the stability of the compound, with single crystal X-ray diffraction studies providing insights into its three-dimensional structure. This research highlights the potential of indole acetamide derivatives in the development of anti-inflammatory drugs (Al-Ostoot et al., 2020).

Antimicrobial Properties

The synthesis and evaluation of a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives have been reported, demonstrating promising antibacterial and antifungal activities against various pathogenic microorganisms. This research underscores the therapeutic potential of these compounds in combating microbial infections (Debnath & Ganguly, 2015).

Antiplasmodial Properties

A study on novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides has been conducted to evaluate their potential in vitro antiplasmodial properties. Preliminary results revealed significant biological activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, indicating the potential use of these compounds in malaria treatment (Mphahlele et al., 2017).

Photovoltaic Efficiency and Ligand-Protein Interactions

Research on bioactive benzothiazolinone acetamide analogs has included vibrational spectra studies, photochemical and thermochemical modeling to analyze their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds have demonstrated good light harvesting efficiency and free energy of electron injection, suggesting their application in photovoltaic cells. Additionally, molecular docking studies indicated significant binding affinities, highlighting their potential in drug design and development (Mary et al., 2020).

Antioxidant Properties

The synthesis and evaluation of novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives have been conducted, revealing considerable antioxidant activity. This study opens avenues for the development of new antioxidant agents based on substituted phenyl rings as perfect side chains for the indole nucleus (Gopi & Dhanaraju, 2020).

Properties

IUPAC Name

2-(3-acetylindol-1-yl)-N-[2-(4-chlorophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c1-14(24)18-12-23(19-5-3-2-4-17(18)19)13-20(25)22-11-10-15-6-8-16(21)9-7-15/h2-9,12H,10-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAALPNSCVFGDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.